N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide
Description
N-[3-(3,4-Dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a quinoxaline-based sulfonamide derivative characterized by a benzenesulfonamide moiety linked to a quinoxaline scaffold substituted with a 3,4-dimethylaniline group. Quinoxaline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and kinase inhibition properties .
Properties
Molecular Formula |
C22H20N4O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O2S/c1-15-12-13-17(14-16(15)2)23-21-22(25-20-11-7-6-10-19(20)24-21)26-29(27,28)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
PMSFJICQEKGCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis
Step 1: Reaction of 2,3-dichloroquinoxaline with benzenesulfonamide
2,3-Dichloroquinoxaline reacts with benzenesulfonamide in the presence of a base (e.g., LiOH, KOH, or NaOH) under aprotic polar solvents (DMA, DMSO, DMF, or NMP) at temperatures between 20°C and 150°C. Lithium hydroxide is preferred due to improved yields (88–94%) and reduced impurities compared to potassium carbonate (19.4% yield).
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| LiOH | DMA | 50 | 20 | 88 | 94 (AUC) |
| K₂CO₃ | DMA | 50 | 22 | 19.4 | 100 |
Data adapted from comparative studies in
Mechanism :
Amination with 3,4-Dimethylaniline
Step 2: Displacement of chlorine with 3,4-dimethylaniline
The intermediate reacts with 3,4-dimethylaniline in the presence of a pyridine base (e.g., 2,6-dimethylpyridine, lutidine) in polar solvents (DMA, DMF, EtOH, or n-propanol) at 20–150°C.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lutidine | n-Propanol | 120 | 42 | 65.9 |
| Lutidine | EtOH | 100 | 48 | 60–75 |
Example yields from analogous reactions in
Key Observations :
-
Lutidine : Enhances reaction efficiency by scavenging HCl, reducing side reactions.
-
Solvent Choice : Alcohols (e.g., n-propanol) improve solubility of 3,4-dimethylaniline, accelerating substitution.
Reaction Optimization
Base Selection
LiOH outperforms K₂CO₃ in intermediate synthesis due to:
Purification Protocols
Post-reaction purification involves:
-
Acid Workup : Addition of HCl (1N) to precipitate the product.
-
Washing : Sequential washing with water and MTBE to remove excess 2,3-dichloroquinoxaline.
-
Recrystallization : Final purification via ethanol or MTBE/heptane mixtures.
Alternative Synthesis Pathways
Sulfonyl Chloride Route
Some methods employ N-(3-chloroquinoxalin-2-yl)benzenesulfonyl chloride as an intermediate. This approach requires:
-
Chlorosulfonation : Reaction of 3-chloroquinoxaline with chlorosulfonic acid.
-
Amination : Substitution with 3,4-dimethylaniline in pyridine.
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions (e.g., 15 minutes vs. hours), but data for this specific compound is limited.
Comparative Analysis
| Parameter | LiOH-Based Method | K₂CO₃-Based Method | Sulfonyl Chloride Route |
|---|---|---|---|
| Yield (%) | 88–94 | 19.4 | 59–75 |
| Purity (%) | 94 (AUC) | 100 | 90–95 |
| Reaction Time (h) | 20 | 48 | 5–8 |
| Scalability | High | Low | Moderate |
Structural and Spectral Characterization
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its sulfonamide group (-SO₂NH₂) and quinoxaline ring. Common transformations include:
Sulfonamide-Directed Reactions
-
Nucleophilic acyl substitution : The sulfonamide group can react with nucleophiles (e.g., amines) under basic conditions, replacing the -NH₂ moiety.
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide may undergo hydrolysis, though this is less common due to its stability.
Quinoxaline Ring Reactions
-
Electrophilic aromatic substitution : The quinoxaline core can undergo electrophilic substitution, particularly at the C3 position, facilitated by the electron-deficient nature of the ring.
-
Radical-mediated C-H functionalization : While not explicitly documented for this compound, analogous quinoxaline derivatives participate in radical reactions (e.g., via K₂S₂O₈ or light-induced initiation), forming new C-C bonds .
Substituent-Specific Reactions
-
The 3,4-dimethylanilino group attached to the quinoxaline may undergo further alkylation, acylation, or dealkylation, depending on the reaction conditions.
Mechanism of Action and Structural Insights
The compound’s biological activity as a phosphatidylinositol 3-kinase (PI3K) inhibitor is linked to its ability to bind the active site of the enzyme, disrupting downstream signaling pathways. Key structural features influencing reactivity include:
-
Hydrophobic interactions : The quinoxaline core and dimethylaniline substituent enhance binding affinity to hydrophobic regions of target proteins.
-
Polar groups : The sulfonamide group contributes to solubility and hydrogen-bonding interactions.
Characterization and Optimization
-
Analytical techniques : NMR spectroscopy and mass spectrometry are used to confirm the compound’s structure and purity.
-
Reaction optimization : Parameters such as temperature, solvent choice (e.g., DMF, ethanol), and reaction time are carefully controlled to maximize yield and minimize byproducts.
Comparison of Reaction Types
| Reaction Type | Mechanism | Functional Groups Involved | Conditions |
|---|---|---|---|
| Nucleophilic acyl substitution | Attack on sulfonamide group | Sulfonamide (-SO₂NH₂) | Amines, bases, heat |
| Electrophilic substitution | Quinoxaline ring activation | Quinoxaline core | Electrophiles, catalysts |
| Radical C-H functionalization | Radical addition to quinoxaline | Quinoxaline ring | Initiators (e.g., K₂S₂O₈), light |
Research Findings and Limitations
-
Substituent effects : Modifications to the dimethylaniline group or sulfonamide moiety significantly alter solubility and biological activity.
-
Mechanistic gaps : While radical mechanisms are proposed for analogous quinoxaline derivatives , direct evidence for this compound’s involvement in such pathways is lacking.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the interaction between certain viral proteins and host cell receptors, thereby preventing viral entry and infection . The compound may also interact with enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key analogs and their structural differences:
*Molecular weight inferred from structurally similar compounds (e.g., ).
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The dichloro substitution in the benzenesulfonamide analog () introduces electron-withdrawing effects, which may enhance cytotoxicity but reduce solubility. In contrast, the 3,4-dimethyl groups in the target compound increase lipophilicity, favoring cellular uptake .
- Heterocyclic Sulfonamides : Replacement of benzenesulfonamide with thiophene-2-sulfonamide () alters electronic distribution, possibly affecting binding to enzymes like kinases or topoisomerases .
Biological Activity
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in cancer research and antimicrobial studies. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H20N4O2S
- Molecular Weight : Approximately 396.49 g/mol
- Structure : The compound features a quinoxaline moiety linked to a benzenesulfonamide group, which contributes to its diverse biological activities.
-
Anticancer Activity :
- This compound has been shown to induce apoptosis in various cancer cell lines by:
-
Antimicrobial Properties :
- The compound exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival.
- Inhibition of Carbonic Anhydrase :
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the quinoxaline core.
- Introduction of the dimethylaniline substituent.
- Sulfonation to attach the benzenesulfonamide group.
This multi-step process allows for the precise control of the chemical structure, optimizing its biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antiproliferative Activity : In vitro studies demonstrated that this compound showed significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and CCRF-CM (leukemia), with IC50 values ranging from 1.48 µM to 4.51 µM .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoxaline core or sulfonamide group can significantly alter the compound's potency against cancer cells. For instance, halogen substitutions have been shown to enhance anticancer activity .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[3-(dimethylamino)quinoxalin-2-yl]benzenesulfonamide | Similar core structure | Anticancer activity |
| 4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide | Contains bromine | Antibacterial effects |
| 2,5-dichloro-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide | Different chloro substitution | Variable pharmacological properties |
Q & A
Q. What synthetic strategies are employed for preparing N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide and its derivatives?
Methodological Answer: The compound is synthesized via thioureido-functionalization of sulfaquinoxaline. Key steps include:
- Reacting sulfaquinoxaline with thiophosgene to form an isothiocyanate intermediate .
- Condensation with substituted amines (e.g., 2-aminopyridine, 4-bromoaniline) in DMF or dioxane with triethylamine (TEA) as a catalyst .
- Characterization via melting point analysis, elemental analysis, IR, NMR, and mass spectrometry to confirm purity and structure .
Q. How is the Sulforhodamine B (SRB) assay applied to evaluate cytotoxicity in anticancer research?
Methodological Answer: The SRB assay measures cellular protein content as a proxy for cytotoxicity:
- Cells are fixed with trichloroacetic acid and stained with SRB dissolved in acetic acid.
- Unbound dye is washed off, and protein-bound dye is extracted with Tris base for spectrophotometric quantification at 564 nm .
- This method is suitable for high-throughput screening (e.g., IC50 determination) and is validated against human liver cancer (HEPG2) cells .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 7.2–8.3 ppm in DMSO-d6) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M−H]⁻ or [M+H]⁺ ions) .
Q. How is in vitro anticancer activity screened for this compound?
Methodological Answer:
- Cell Lines : Human liver carcinoma (HEPG2) is commonly used .
- Dose-Response Curves : Compounds are tested at concentrations (e.g., 1–100 μM) to calculate IC50 values.
- Reference Controls : Doxorubicin (IC50 = 71.8 μM) serves as a benchmark .
Advanced Research Questions
Q. What structural modifications enhance anticancer activity in sulfonamide derivatives?
Methodological Answer:
- Thioureido Substituents : Derivatives with 4-ethylbenzoate (IC50 = 15.6 μM) or pyridinyl groups (IC50 = 24.4–26.8 μM) show superior activity to doxorubicin, likely due to improved DNA intercalation or kinase inhibition .
- Quinoxaline Core Modifications : Electron-withdrawing groups (e.g., halogens) or extended π-systems enhance binding to biological targets .
Q. How is the radiosensitizing potential evaluated in combination with γ-irradiation?
Methodological Answer:
- Irradiation Protocol : Cells are treated with the compound (e.g., 10–30 μM) and exposed to γ-irradiation (8 kGy) .
- Synergistic Effects : Radiosensitization is quantified via clonogenic survival assays or enhanced apoptosis markers (e.g., caspase-3 activation) .
Q. How do molecular docking studies inform the design of quinoxaline-sulfonamide hybrids?
Methodological Answer:
Q. How are contradictions in activity data resolved during SAR analysis?
Methodological Answer:
Q. What in vitro models are appropriate for studying mechanism of action?
Methodological Answer:
- Apoptosis Assays : Annexin V/PI staining or mitochondrial membrane potential (ΔΨm) measurements .
- Cell Cycle Analysis : Flow cytometry to assess G1/S or G2/M arrest .
Q. How is the thioureido group’s role in radiosensitization experimentally explored?
Methodological Answer:
- Comparative Studies : Thioureido derivatives are tested against non-thioureido analogs under irradiation .
- Radical Scavenging Assays : Electron paramagnetic resonance (EPR) detects ROS generation potentiated by the thioureido moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
